molecular formula C18H12N2O4 B2857448 6-methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one CAS No. 180403-58-1

6-methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one

Cat. No.: B2857448
CAS No.: 180403-58-1
M. Wt: 320.304
InChI Key: HGUCCZNLOOBMET-UHFFFAOYSA-N
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Description

6-methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a methoxy group at the 6th position, a phenyl-substituted oxadiazole ring at the 3rd position, and a chromen-2-one core structure. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.

    Introduction of the Methoxy Group: The methoxy group can be introduced by methylation of the hydroxyl group at the 6th position using methyl iodide and a base like potassium carbonate.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be formed by reacting the appropriate hydrazide with a carboxylic acid derivative, followed by cyclization under acidic conditions.

    Coupling of the Phenyl Group: The phenyl group can be introduced through a Suzuki coupling reaction using phenylboronic acid and a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or electrophiles like alkyl halides for alkylation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an antimicrobial and anticancer agent in preliminary studies.

    Medicine: The compound is being investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: It can be used in the development of new materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 6-methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Its anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6-methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one: Characterized by the presence of a methoxy group and a phenyl-substituted oxadiazole ring.

    6-methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one: Similar structure but with a methyl group instead of a phenyl group.

    6-methoxy-3-(5-phenyl-1,2,4-oxadiazol-2-yl)-2H-chromen-2-one: Similar structure but with a different oxadiazole ring.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl-substituted oxadiazole ring enhances its potential as a bioactive molecule, making it a valuable compound for further research and development.

Properties

IUPAC Name

6-methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O4/c1-22-13-7-8-15-12(9-13)10-14(18(21)23-15)17-20-19-16(24-17)11-5-3-2-4-6-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGUCCZNLOOBMET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NN=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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